5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride
Description
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-16-10-5-3-2-4-9(10)11-14-12(17-15-11)8-6-13-7-8;/h2-5,8,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNVSXOKXDVLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Acyl Chloride/Coupling Reagent Method
- Starting Materials: Amidoximes derived from the corresponding nitriles and carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides.
- Reaction: Amidoximes react with acyl chlorides or activated esters under basic or catalytic conditions to form the 1,2,4-oxadiazole ring.
- Catalysts: Pyridine, tetrabutylammonium fluoride (TBAF), or bases like K2CO3 improve yields.
- Conditions: Conventional heating or microwave irradiation (MWI) can be applied.
- Advantages: Microwave-assisted synthesis significantly reduces reaction time (minutes vs. hours) and improves yields (up to 90% in some cases).
- Limitations: Some methods suffer from purification challenges and sensitivity to functional groups like –OH or –NH2.
Microwave-Assisted Synthesis on Solid Supports
- A novel protocol uses silica-supported systems under microwave irradiation to construct the oxadiazole ring efficiently.
- This method is environmentally friendly, reduces solvent use, and offers rapid synthesis with good yields.
- Applied to various substituted aromatic rings, it is adaptable for synthesizing compounds like 5-azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride.
One-Pot Synthesis Using Superbases or Vilsmeier Reagent
- One-pot procedures involve amidoximes and methyl or ethyl esters of carboxylic acids in the presence of superbases (NaOH/DMSO) or Vilsmeier reagents.
- These methods offer moderate to excellent yields (11–93%) and simpler purification.
- Reaction times vary from 4 to 24 hours depending on substrate and conditions.
Specific Preparation Route for this compound
While direct literature specifically detailing the synthesis of this exact hydrochloride salt is limited, the compound’s structure suggests the following synthetic outline based on analogous oxadiazole preparations:
Synthesis of the Amidoxime Intermediate
Cyclization to Form the 1,2,4-Oxadiazole Ring
- The amidoxime is reacted with an azetidine-3-carboxylic acid derivative or its activated form (e.g., acyl chloride or ester).
- Cyclization is promoted by heating or microwave irradiation in the presence of a base or catalyst.
- The reaction medium can be polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
- The hydrochloride salt is typically formed by treatment of the free base with hydrochloric acid in an appropriate solvent.
Purification
- Purification involves recrystallization from solvents such as methanol, ethanol, or a mixture of DMF:methanol.
- Chromatographic techniques on silica gel may be employed to isolate the pure hydrochloride salt.
Comparative Data Table of Preparation Methods for 1,2,4-Oxadiazoles Relevant to the Target Compound
| Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride (Classical) | Amidoxime, acyl chloride, pyridine or TBAF catalyst | Several hours (6–24 h) | 40–70 | Established method, moderate yields | Long reaction time, purification challenges |
| Microwave Irradiation on Silica | Amidoxime, acyl chloride/ester, silica gel, microwave | Minutes (10–30 min) | 70–90 | Rapid, environmentally friendly, good yields | Requires microwave setup |
| One-Pot with Superbases (NaOH/DMSO) | Amidoxime, methyl/ethyl ester, NaOH, DMSO | 4–24 h | 11–90 | Simple purification, moderate to high yields | Functional group sensitivity |
| Vilsmeier Reagent Activation | Amidoxime, carboxylic acid, Vilsmeier reagent | Few hours | 61–93 | One-pot, good yields | Requires handling of reactive reagent |
| 1,3-Dipolar Cycloaddition | Nitrile, nitrile oxide, Pt(IV) catalyst | Up to 72 h | Low to moderate | Mild conditions | Expensive catalyst, poor solubility |
Research Findings and Notes
- Microwave-assisted synthesis is highlighted as a superior method for preparing 1,2,4-oxadiazoles with reduced reaction times and improved yields, which is highly relevant for the target compound synthesis.
- The presence of the azetidinyl group requires careful selection of reaction conditions to avoid ring opening or degradation.
- Formation of the hydrochloride salt enhances compound stability and solubility, which is crucial for pharmaceutical applications.
- Purification protocols often involve recrystallization in mixed solvents or chromatographic separation to achieve high purity.
- Recent advances emphasize green chemistry approaches, minimizing organic solvents and employing solid supports or mechanochemical methods, though mechanochemistry for this compound class remains underexplored.
Chemical Reactions Analysis
Types of Reactions
5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
The structure of 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride features an azetidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells through the activation of caspase pathways. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. In vitro studies suggest that it possesses activity against several bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth . This makes it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Emerging studies indicate that oxadiazole derivatives may exhibit neuroprotective effects. The ability to modulate neurotransmitter systems could make compounds like this compound valuable in treating neurodegenerative diseases. Research into this area is ongoing and highlights the need for further exploration of its mechanisms .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Synthesis of the Oxadiazole Moiety : The oxadiazole ring is formed through condensation reactions between hydrazine derivatives and carbonyl compounds.
- Final Hydrochloride Salt Formation : The hydrochloride salt is generated by reacting the base form with hydrochloric acid.
Reaction Conditions
Reactions are generally conducted under controlled temperatures and using solvents like dichloromethane or ethanol to optimize yield and purity .
Case Study 1: Anticancer Effects
A comprehensive study analyzed the anticancer effects of various oxadiazole derivatives, including this compound. The results indicated significant cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. The mechanism involved apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed a dose-dependent reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects (via methoxy) and planar aromatic geometry, favoring π-π stacking in biological targets . Trifluoromethyl (CF₃) in increases lipophilicity and metabolic stability, common in drug design for enhanced bioavailability .
- Molecular Weight : Derivatives with aliphatic chains (e.g., 2-methoxyethyl in ) have lower molecular weights, which may improve pharmacokinetic profiles.
Biological Activity
5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1426291-17-9
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 267.71 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.67 | Induction of apoptosis via p53 pathway |
| U-937 (Leukemia) | 0.80 | Inhibition of metabolic pathways |
| HCT116 (Colon) | 0.87 | Activation of caspase cascades |
The compound's mechanism involves the activation of apoptotic pathways and inhibition of key metabolic processes in cancer cells. For instance, in MCF-7 cells, the compound increased p53 expression and caspase-3 cleavage, leading to enhanced apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings indicate that it exhibits significant inhibitory effects against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Study on Anticancer Potential
A recent study synthesized several oxadiazole derivatives and tested their efficacy against multiple cancer cell lines. Among these derivatives, this compound demonstrated superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The study emphasized the need for structural modifications to enhance potency and selectivity against cancer cells .
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound and its molecular targets. The docking analysis indicated strong hydrophobic interactions with specific amino acid residues in target proteins involved in cancer progression. This information is crucial for optimizing the compound's structure for better binding affinity and biological activity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride to improve yield and purity?
- Methodology :
- Reagent Ratios : Adjust stoichiometry of intermediates (e.g., azetidine precursors and oxadiazole-forming agents) to minimize side reactions. For example, highlights the use of controlled chlorination steps with phosphorus pentachloride to optimize ring closure in analogous heterocycles .
- Reaction Conditions : Use reflux conditions (e.g., ethanol at 80°C for 10–24 hours) as demonstrated in oxadiazole syntheses (). Monitor reaction progress via TLC or HPLC to terminate reactions at peak product formation .
- Purification : Recrystallize from ethanol or ethyl acetate, as shown in isoxazoline derivatives (), to enhance purity .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to verify substituent positions (e.g., methoxyphenyl and azetidine groups). Compare with analogous oxadiazole derivatives ( ) .
- Mass Spectrometry : Confirm molecular weight (e.g., 288.74 g/mol for a related oxadiazole hydrochloride in ) .
- XRD : Resolve crystal structure discrepancies, as seen in crystallographic studies of methoxy-substituted heterocycles () .
- Elemental Analysis : Validate purity via %C/H/N/O/S/Cl (e.g., ±0.1% deviation, as in ) .
Q. What are the key stability considerations for storing and handling this compound?
- Methodology :
- Moisture Sensitivity : Store in desiccators under nitrogen, as hydrochloride salts often hydrolyze in humid conditions () .
- Temperature : Avoid prolonged exposure to >25°C; analogous oxadiazoles degrade at elevated temperatures () .
- Light Protection : Shield from UV light to prevent photodegradation of the methoxyphenyl group ( ) .
Advanced Research Questions
Q. How should researchers address contradictory data in reaction pathways, such as unexpected byproduct formation during synthesis?
- Methodology :
- Byproduct Identification : Use LC-MS or GC-MS to detect minor products. For example, observed unexpected pyrazole derivatives when phenylhydrazine substituents varied, requiring chromatographic separation .
- Mechanistic Probes : Isotope labeling (e.g., ) or kinetic studies to trace reaction pathways. Compare with oxadiazole ring-forming mechanisms in .
- Computational Modeling : Simulate transition states (e.g., DFT) to predict substituent effects on reactivity () .
Q. What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding to active sites. Reference crystallographic data from analogous oxadiazoles () for force field parameterization .
- QSAR Studies : Corolate substituent electronic properties (e.g., methoxy group’s Hammett constant) with bioactivity, inspired by pesticide oxadiazoles () .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical interactions () .
Q. How can researchers determine the mechanistic role of substituents (e.g., 2-methoxyphenyl) in the compound’s reactivity?
- Methodology :
- Comparative Synthesis : Synthesize analogs with substituent variations (e.g., 4-methoxyphenyl or unsubstituted phenyl) and compare reaction rates/yields ( ) .
- Electron Density Mapping : Use X-ray crystallography () or electrostatic potential surfaces (EPS) to assess electron-withdrawing/donating effects .
- Kinetic Isotope Effects : Replace methoxy groups with deuterated analogs to study rate-determining steps ( ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
